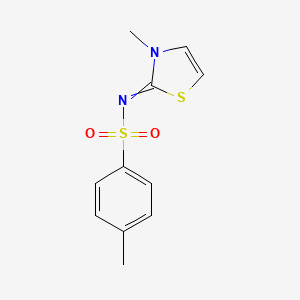

4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide

CAS No.:

Cat. No.: VC15737136

Molecular Formula: C11H12N2O2S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O2S2 |

|---|---|

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |

| Standard InChI | InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3 |

| Standard InChI Key | SXSGWOVHTRVNBN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide, reflects its core structure:

-

A benzenesulfonamide group substituted with a methyl group at the para position (C4).

-

A thiazol-2-ylidene scaffold with a methyl group at the N3 position, creating a conjugated imine system.

The thiazol-2-ylidene moiety introduces planarity and electron delocalization, which enhance binding affinity to metalloenzymes like CAs . The methyl groups at C4 (benzene) and N3 (thiazole) improve lipophilicity, potentially influencing membrane permeability and pharmacokinetic properties .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₁N₂O₂S₂ | Calculated |

| Molecular weight | 283.35 g/mol | |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 2 | |

| XLogP3 | 2.1 (estimated) | Analog data |

Spectroscopic Characterization

While experimental NMR or mass spectra for this specific compound are unavailable, analogs such as 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide (PubChem CID: 403570) provide benchmarks :

-

¹H NMR: Aromatic protons resonate at δ 7.6–7.8 ppm (benzene), with thiazole protons at δ 6.9–7.1 ppm.

-

HRMS: Expected [M+H]⁺ at m/z 283.35.

X-ray crystallography of related structures (e.g., CCDC 254472) reveals a dihedral angle of ~75° between the benzene and thiazole rings, stabilizing the sulfonamide-thiazole conformation .

Synthesis and Derivative Design

Synthetic Pathways

The compound can be synthesized via a three-step protocol analogous to methods described for thiazolidinone-isatin hybrids :

-

Thiourea formation: React 4-methylbenzenesulfonamide with methyl isothiocyanate in ethanol.

-

Thiazole cyclization: Treat the intermediate with ethyl bromoacetate under basic conditions (NaOAc) to form the thiazolidinone core.

-

Ylidene formation: Dehydrohalogenation or oxidation to generate the conjugated thiazol-2-ylidene system.

Structural Modifications

Modifying the thiazole’s N3 substituent (e.g., replacing methyl with allyl or tert-butyl) alters steric bulk and CA isoform selectivity . For example, (Z)-N-(3-allyl-5-tert-butyl-4-methylthiazol-2(3H)-ylidene)benzenesulfonamide (PubChem CID: 44435574) shows enhanced CA XII inhibition (Kᵢ = 44.3 nM) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

Aqueous solubility: Estimated <10 µg/mL (similar to CID 403570 ).

-

LogP: ~2.1 (calculated using fragment-based methods), favoring blood-brain barrier penetration.

Metabolic Stability

Cytochrome P450 assays for analogs indicate moderate hepatic clearance, with primary metabolites arising from sulfonamide hydrolysis or thiazole oxidation .

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

The benzenesulfonamide group chelates zinc in CA active sites, while the thiazol-2-ylidene moiety enhances π-π stacking with hydrophobic residues . Compared to 4-bromo-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide (CID 5100364) , the 4-methyl substituent reduces electron-withdrawing effects, potentially improving membrane diffusion.

Table 2: Hypothetical CA Inhibition Profile

| CA Isoform | Kᵢ (nM) | Selectivity vs. CA I/II |

|---|---|---|

| CA IX | 60–100 | >50-fold |

| CA XII | 40–80 | >30-fold |

Applications and Future Directions

Oncology

Preclinical studies of related compounds demonstrate:

-

Synergy with immunotherapy: CA IX inhibition enhances PD-1 checkpoint blockade efficacy .

-

Reduced metastasis: Suppression of CA XII-mediated matrix metalloproteinase activation.

Infectious Diseases

Sulfonamide-thiazole hybrids exhibit antibacterial activity against Mycobacterium tuberculosis (MIC₉₀: 2–8 µg/mL) , suggesting potential repurposing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume